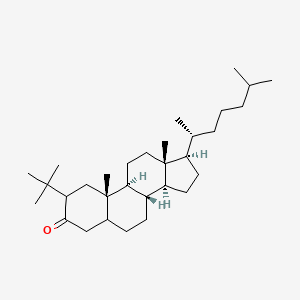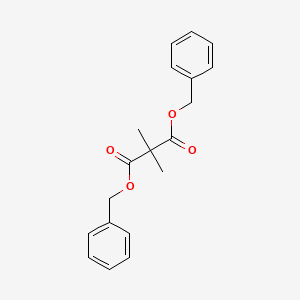
Dibenzyl dimethylpropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl dimethylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of two benzyl groups attached to a dimethylpropanedioate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Dibenzyl dimethylpropanedioate can be synthesized through several methods. One common approach involves the esterification of dimethylpropanedioic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.
化学反应分析
Types of Reactions
Dibenzyl dimethylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dibenzyl dimethylpropanedioic acid.
Reduction: Formation of dibenzyl dimethylpropanediol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Dibenzyl dimethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of dibenzyl dimethylpropanedioate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of active metabolites. The pathways involved include hydrolysis of the ester bonds and subsequent metabolic transformations.
相似化合物的比较
Similar Compounds
Dibenzylideneacetone: Similar in structure but contains a ketone group instead of ester groups.
Dibenzyl disulfide: Contains sulfur atoms instead of ester groups.
Dibenzyl ether: Contains an ether linkage instead of ester groups.
Uniqueness
Dibenzyl dimethylpropanedioate is unique due to its ester functionality, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
57772-82-4 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
dibenzyl 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C19H20O4/c1-19(2,17(20)22-13-15-9-5-3-6-10-15)18(21)23-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI 键 |
GIXKTDVKKWZNOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


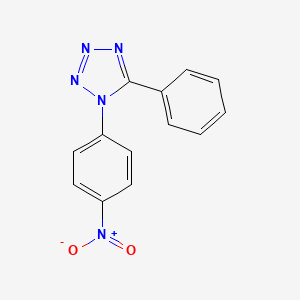
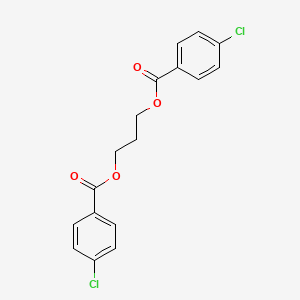
![N-{3-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14624534.png)
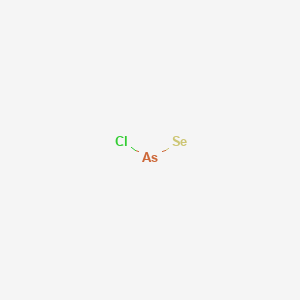
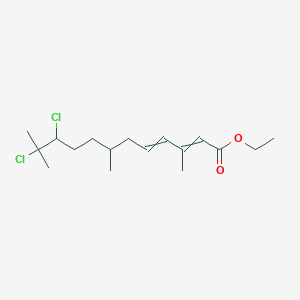
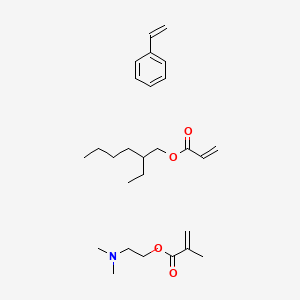
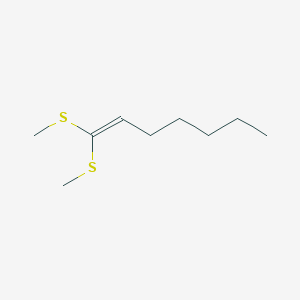
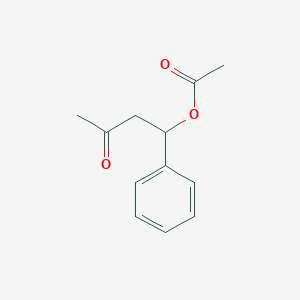
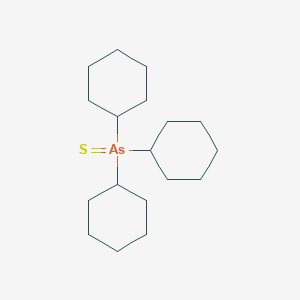
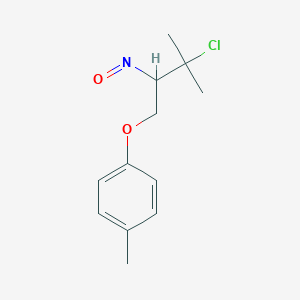
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
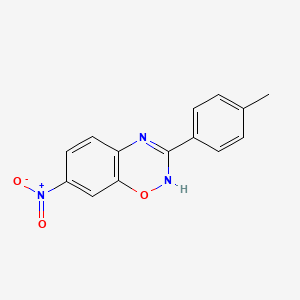
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
